An In-Depth Technical Guide to 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7)
An In-Depth Technical Guide to 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-fluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring an aldehyde for diverse derivatizations, a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic and pharmacological properties, and a methoxy group, makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications, and safety considerations, designed to empower researchers in leveraging its full potential, particularly in the fields of medicinal chemistry and materials science.
Core Molecular Profile and Physicochemical Properties
2-Bromo-3-fluoro-6-methoxybenzaldehyde is a solid organic compound whose strategic arrangement of functional groups dictates its chemical behavior and utility. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen and aldehyde substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent transformations.
Table 1: Physicochemical Properties of 2-Bromo-3-fluoro-6-methoxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 1780200-30-7 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | |
| IUPAC Name | 2-bromo-3-fluoro-6-methoxybenzaldehyde | [1] |
| SMILES | COc1ccc(F)c(Br)c1C=O | [1] |
| InChIKey | JZGANHGCQQLIPV-UHFFFAOYSA-N | [1] |
| Appearance | Solid (Form may vary by supplier) | |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
Spectroscopic Signature (Predicted)
While specific spectra are supplier-dependent, the structure of 2-Bromo-3-fluoro-6-methoxybenzaldehyde allows for a confident prediction of its key NMR signals, which are crucial for reaction monitoring and structural confirmation.
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¹H NMR:
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An aldehydic proton (CHO) will appear as a singlet in the highly deshielded region of ~10.3 ppm .
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Two aromatic protons will be present in the ~7.0-7.8 ppm region. Their multiplicity will be complex (likely doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.
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A methoxy group (-OCH₃) will present as a sharp singlet at approximately 3.9-4.1 ppm .
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¹³C NMR:
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The aldehydic carbon (C=O) will be observed around 185-195 ppm .
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Aromatic carbons will resonate between 110-165 ppm . The carbons directly bonded to bromine, fluorine, and oxygen will show characteristic shifts. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).
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The methoxy carbon (-OCH₃) will appear at ~55-65 ppm .
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Suppliers may provide analytical data such as NMR, HPLC, and LC-MS upon request.[3]
Synthesis and Chemical Reactivity
The synthesis of polysubstituted benzaldehydes like the title compound requires a strategic approach to control regioselectivity. While specific literature for this exact isomer is sparse, a logical synthetic pathway can be proposed based on established organometallic and halogenation reactions.
Proposed Synthetic Workflow
A plausible and efficient synthesis would likely involve the bromination of a suitable fluoro-methoxy precursor. Ortho-lithiation followed by bromination is a powerful and regioselective method for introducing the bromine atom at the desired position.
Caption: Proposed synthetic route via directed ortho-lithiation.
Causality Behind Experimental Choices:
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Directed Ortho-Lithiation: The methoxy group is a moderately effective directing group for ortho-lithiation. The aldehyde must first be protected (e.g., as an acetal) to prevent nucleophilic attack by the strong base (LDA or n-BuLi). The lithium intermediate is then quenched with an electrophilic bromine source like N-Bromosuccinimide (NBS). This method provides high regiochemical control, which is often a challenge in electrophilic aromatic substitution on complex rings.
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Alternative Routes: Other routes could include the oxidation of a corresponding benzyl alcohol or the reduction of a benzonitrile, which might be accessible from a bromo-fluoro-anisole precursor.[4] For instance, the synthesis of related isomers has been achieved by the bromination of dimethoxybenzaldehydes using NBS.[5]
Core Reactivity and Mechanistic Insights
The utility of this molecule stems from the distinct reactivity of its functional groups. This allows for sequential, orthogonal chemical modifications.
Caption: Key reactive sites and associated chemical transformations.
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Aldehyde Group: This is the most accessible functional group for transformations like conversion to amines (via reductive amination), alkenes (via Wittig olefination), alcohols (via reduction with NaBH₄), or carboxylic acids (via oxidation with KMnO₄ or Ag₂O).
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Aryl Bromide: The C-Br bond is the molecule's gateway to molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions. This is fundamentally important in drug development for linking molecular fragments, a cornerstone of modern library synthesis and lead optimization.[2]
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Fluoro Group: The fluorine atom significantly impacts the molecule's electronic properties. Its strong electron-withdrawing nature influences the acidity of adjacent protons and the reactivity of the aromatic ring. In a pharmaceutical context, fluorine is often incorporated to improve metabolic stability, membrane permeability, and binding affinity.
Applications in Research and Development
The primary value of 2-Bromo-3-fluoro-6-methoxybenzaldehyde lies in its role as a sophisticated intermediate.[2]
Medicinal Chemistry and Drug Discovery
This building block is particularly relevant for synthesizing active pharmaceutical ingredients (APIs), especially those targeting the central nervous system (CNS) and for use as antidepressants.[2] The combination of a reactive handle (bromine) for diversification and a fluorine atom for property modulation makes it ideal for structure-activity relationship (SAR) studies.
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Scaffold Elaboration: Researchers can use the aldehyde to build a core heterocyclic structure and then use the bromine for late-stage functionalization, attaching various groups to probe the binding pocket of a biological target.
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Fragment-Based Drug Design (FBDD): This molecule can serve as a "fragment" that, once identified as a binder to a target protein, can be elaborated into a more potent lead compound using the reactive handles.
Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound is employed in the synthesis of novel agrochemicals and functional materials.[2]
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Agrochemicals: The benzaldehyde moiety is a common feature in many pesticides and herbicides.
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Fluorescent Probes: The substituted aromatic core can be incorporated into larger conjugated systems to create fluorescent dyes and probes for biological imaging and sensing applications.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. The safety profile is informed by data from structurally similar compounds.
Table 2: GHS Hazard Summary and Precautionary Measures
| Hazard Class | Statement | Precautionary Code(s) | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed | P264, P270, P301+P312, P330 | N/A |
| Skin Corrosion/Irritation | Causes skin irritation | P280, P302+P352, P332+P313 | N/A |
| Eye Damage/Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | N/A |
| STOT-Single Exposure | May cause respiratory irritation | P261, P271, P304+P340, P312 | N/A |
Note: This information is based on related compounds and a formal safety data sheet (SDS) for CAS 1780200-30-7 should be consulted when available.
Recommended Laboratory Practices
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
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Handling: Avoid direct contact with skin and eyes. Prevent dust formation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage and Stability
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to maintain purity, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
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Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.
Conclusion
2-Bromo-3-fluoro-6-methoxybenzaldehyde is more than a simple chemical; it is an enabling tool for innovation. Its carefully orchestrated array of functional groups provides chemists with a versatile platform for constructing complex and high-value molecules. For professionals in drug discovery, its utility in creating diverse chemical libraries and fine-tuning the properties of lead compounds is invaluable. By understanding its properties, reactivity, and applications, researchers can effectively integrate this powerful building block into their synthetic strategies to accelerate the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Bromo-3-fluoro-6-methoxybenzaldehyde. MySkinRecipes. Available at: [Link]
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SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]
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Mol-Instincts. (n.d.). 2-BROMO-3-FLUORO-6-METHOXYBENZALDEHYDE | CAS 1780200-30-7. Mol-Instincts. Available at: [Link]
